2,2,3-trifluoropropan-1-ol
Description
2,2,3-Trifluoropropan-1-ol is a partially fluorinated alcohol with the chemical formula C₃H₅F₃O. While specific research on this particular isomer is limited, its identity is confirmed by its CAS number 56758-58-8. a2bchem.comchembk.com Its molecular structure suggests properties influenced by the strategic placement of fluorine atoms, positioning it as a compound of interest for synthetic and materials science. The discourse surrounding this molecule is best understood by first examining the well-established roles of its chemical relatives.
Fluorinated alcohols have become powerful tools in modern organic synthesis, valued for a unique combination of properties that distinguish them from their non-fluorinated counterparts. fluorine1.ru Their strong hydrogen-bond-donating capabilities, high polarity, low nucleophilicity, and ability to stabilize cationic intermediates make them exceptional solvents and promoters for a wide range of chemical reactions. acs.org Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are known to dramatically accelerate cationic cyclizations and other reactions where electrophilic activation is key. acs.orgthieme-connect.com
These properties allow fluorinated alcohols to mediate reactions, often in the absence of traditional catalysts, which aligns with goals of operational simplicity and environmental friendliness. They are instrumental in facilitating nucleophilic substitutions, annulations, and functionalization of multiple bonds, often leading to high yields and selectivity. fluorine1.ru Furthermore, they serve as crucial building blocks for synthesizing more complex fluorine-containing pharmaceuticals, agrochemicals, and high-performance materials. fishersci.com
The trifluoropropanol class of isomers, all sharing the molecular weight of 114.07 g/mol , exhibits a fascinating diversity in physical and chemical properties due to the different placement of the three fluorine atoms. chembk.comchemicalbook.com The primary isomers include 3,3,3-trifluoropropan-1-ol, 1,1,1-trifluoropropan-2-ol, and the subject of this article, this compound.
Electronic Effects : In 3,3,3-trifluoropropan-1-ol, the CF₃ group is at the γ-position relative to the hydroxyl group. Its influence on the alcohol's acidity is present but attenuated by distance. In 1,1,1-trifluoropropan-2-ol, the CF₃ group is on the adjacent carbon (α-position), leading to a more pronounced increase in acidity compared to a non-fluorinated alcohol. For this compound, the presence of a -CHF- and a -CF₂- group at the β- and α-positions, respectively, creates a unique electronic environment. The β-fluorine substituent is known to destabilize adjacent cationic character, an effect that can direct the regioselectivity of certain reactions. thieme-connect.com
Structural and Conformational Effects : The substitution of hydrogen with fluorine also has significant steric and conformational consequences. In 3,3,3-trifluoropropan-1-ol, studies have shown that a subtle intramolecular OH···F hydrogen bond can stabilize a folded conformation over a more stretched one. rsc.org The conformational preferences in these flexible molecules are dictated by a balance of electrostatic repulsions between fluorine atoms and stereoelectronic gauche effects between vicinal C-F bonds. st-andrews.ac.uk For this compound, the geminal fluorine atoms at the C-2 position and the single fluorine at C-3 would create a distinct conformational landscape compared to its isomers.
The following table provides a comparison of known properties for trifluoropropanol isomers. Data for this compound is notably absent from detailed experimental literature, highlighting a gap in current research.
| Property | 1,1,1-Trifluoropropan-2-ol | 3,3,3-Trifluoropropan-1-ol | This compound |
| CAS Number | 374-01-6 chemicalbook.com | 2240-88-2 fishersci.com | 56758-58-8 a2bchem.com |
| Boiling Point | 81-82 °C chemicalbook.com | 100-101 °C fishersci.com | Not Reported |
| Density | 1.259 g/mL at 25 °C chemicalbook.com | 1.294 g/mL fishersci.com | Not Reported |
| Refractive Index | n20/D 1.316 chemicalbook.com | n20/D 1.32 fishersci.com | Not Reported |
| pKa | ~12.53 chemicalbook.com | Not Reported | Not Reported |
| Flash Point | 18.3 °C sigmaaldrich.com | 37 °C sigmaaldrich.com | Not Reported |
This table is populated with data from available sources for comparison; a lack of reported data for this compound is evident.
The journey of organofluorine chemistry began long before its modern applications were realized. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic halogen exchange. nih.gov However, the field blossomed in the mid-20th century, driven by wartime research and the development of new fluorination methods like electrochemical fluorination and the use of metallic fluorides such as cobalt trifluoride. nih.gov
The synthesis of partially fluorinated alcohols, such as telomeric alcohols derived from tetrafluoroethylene, became a significant focus as these compounds were recognized as valuable intermediates. fluorine1.rufluorine1.ru Early methods often involved the radical-initiated reaction of fluoroolefins with alcohols or the reduction of perfluorinated carboxylic acid esters. fluorine1.ru
While isomers like 3,3,3-trifluoropropan-1-ol and 1,1,1-trifluoropropan-2-ol have been studied and utilized for decades, this compound remains largely in the background of academic discourse. chemicalbook.comontosight.ai Its presence is noted primarily in chemical supplier catalogs as a building block, suggesting it is available for research purposes. enaminestore.com The emerging significance of such a molecule often stems from new synthetic pathways that make it more accessible or from a specific research need where its unique fluorine substitution pattern could offer an advantage, for example, in creating materials with specific dielectric properties or as a novel building block for bioactive molecules.
Currently, the research trajectory for this compound is nascent and largely speculative, defined more by potential than by published findings. Based on the applications of its isomers and the broader class of fluorinated alcohols, several research avenues can be proposed:
Novel Solvent and Reagent : Investigating its properties as a solvent or co-solvent in organic reactions could reveal unique reactivity or selectivity compared to established fluorinated alcohols. Its specific pattern of C-F bonds might offer a different balance of hydrogen-bond donation and steric effects.
Polymer and Materials Science : Fluorinated alcohols are used to create polymers with enhanced thermal stability and specific mechanical properties. Research could explore the incorporation of the 2,2,3-trifluoropropoxy moiety into polymers to fine-tune properties like lipophilicity, polarity, and stability.
Medicinal Chemistry Building Block : As with its isomers, this compound could serve as a precursor for synthesizing novel pharmaceutical candidates. The strategic placement of fluorine is a well-known method to modulate a drug's metabolic stability and binding affinity.
Fundamental Physicochemical Studies : A significant gap exists in the fundamental characterization of this molecule. Detailed spectroscopic and computational studies are needed to understand its conformational preferences, acidity, and intermolecular interactions, which are essential for predicting its behavior and unlocking its potential applications. rsc.orgacs.org
Properties
CAS No. |
56758-58-8 |
|---|---|
Molecular Formula |
C3H5F3O |
Molecular Weight |
114.07 g/mol |
IUPAC Name |
2,2,3-trifluoropropan-1-ol |
InChI |
InChI=1S/C3H5F3O/c4-1-3(5,6)2-7/h7H,1-2H2 |
InChI Key |
IBLQQEDNSBPPED-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2,2,3 Trifluoropropan 1 Ol and Trifluorinated Alcohol Congeners
Unimolecular Thermal Decomposition Pathways of 2,2,3-Trifluoropropan-1-ol
The thermal decomposition of this compound in the gas phase primarily proceeds through two major unimolecular elimination pathways: the elimination of a water molecule (H₂O) and the elimination of hydrogen fluoride (B91410) (HF). These reactions have been investigated using chemical activation techniques, where vibrationally excited molecules are generated to study their subsequent unimolecular reactions.
Gas-Phase Elimination of Water (1,2-H₂O Elimination)
One of the principal thermal decomposition routes for this compound is the 1,2-elimination of water. This reaction involves the removal of the hydroxyl group and a hydrogen atom from the adjacent carbon, leading to the formation of an alkene. Studies utilizing chemical activation have shown that for a vibrationally excited CF₃CH₂CH₂OH molecule with an energy of 102 kcal mol⁻¹, the rate constant for 1,2-H₂O elimination is 7.9 x 10⁵ s⁻¹ thieme-connect.comresearchgate.net. The threshold energy for this water elimination pathway has been determined to be 62 kcal mol⁻¹ thieme-connect.comresearchgate.net.
Elimination of Hydrogen Fluoride (2,3-HF Elimination)
In addition to water elimination, this compound can also undergo the elimination of hydrogen fluoride. This process, known as 2,3-HF elimination, involves the removal of a fluorine atom from the C-3 position and a hydrogen atom from the C-2 position. For a CF₃CH₂CH₂OH molecule with the same vibrational energy of 102 kcal mol⁻¹, the rate constant for 2,3-HF elimination is 2.6 x 10⁵ s⁻¹ thieme-connect.comresearchgate.net. The threshold energy for the HF elimination from CF₃CH₂CH₂OH is 70 kcal mol⁻¹ thieme-connect.comresearchgate.net.
Comparative Kinetic Analysis of Elimination Reactions
A comparative analysis of the kinetic data reveals that for the unimolecular decomposition of this compound at an energy of 102 kcal mol⁻¹, the elimination of water is the dominant pathway, with a rate constant approximately three times higher than that of hydrogen fluoride elimination. The lower threshold energy for water elimination (62 kcal mol⁻¹) compared to HF elimination (70 kcal mol⁻¹) further supports the observation that the dehydration reaction is the more favorable decomposition channel under these conditions thieme-connect.comresearchgate.net.
Interactive Data Table: Kinetic Parameters for the Unimolecular Decomposition of this compound
| Elimination Pathway | Rate Constant (s⁻¹) at 102 kcal mol⁻¹ | Threshold Energy (kcal mol⁻¹) |
| 1,2-H₂O Elimination | 7.9 x 10⁵ thieme-connect.comresearchgate.net | 62 thieme-connect.comresearchgate.net |
| 2,3-HF Elimination | 2.6 x 10⁵ thieme-connect.comresearchgate.net | 70 thieme-connect.comresearchgate.net |
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of trifluorinated alcohols, including congeners of this compound, is characterized by the influence of the electron-withdrawing trifluoromethyl group. This influences their behavior in various reactions, such as nucleophilic ring-opening and transformations leading to nitrogen-containing compounds.
Ring-Opening Reactions of Trifluoromethyloxiranes by Nucleophiles
Trifluorinated alcohols can act as nucleophiles in the ring-opening reactions of epoxides, particularly those activated by electron-withdrawing groups like a trifluoromethyl substituent. The ring-opening of trifluoromethyloxiranes with nucleophiles such as alcohols proceeds regioselectively. For instance, fluorinated alcohols like CF₃CH₂OH, ClCF₂CH₂OH, and HCF₂CF₂CH₂OH exhibit high reactivity towards 2,2-bis(trifluoromethyl)oxirane, leading to the corresponding ring-opened products in high yields (82–97%) researchgate.net. The reaction involves the nucleophilic attack of the alcohol on one of the carbon atoms of the epoxide ring, leading to the formation of a β-alkoxy-α-trifluoromethyl alcohol. The high acidity and nucleophilicity of fluorinated alcohols facilitate these reactions.
The general mechanism involves the protonation of the epoxide oxygen by the acidic fluorinated alcohol, which enhances the electrophilicity of the epoxide ring and makes it more susceptible to nucleophilic attack by another molecule of the fluorinated alcohol.
Transformations Leading to Trifluoromethylated Amines
The synthesis of trifluoromethylated amines often involves the reaction of various precursors with trifluoromethylating agents or the transformation of molecules already containing the trifluoromethyl group. While direct transformation of this compound to a trifluoromethylated amine is not a commonly cited pathway, related trifluorinated compounds are key in these syntheses.
One established method for the synthesis of β-amino-α-trifluoromethyl alcohols is the ring-opening of trifluoromethyloxiranes with N-nucleophiles. For example, the reaction of trifluoromethyloxirane with ammonia (B1221849) or diethylamine (B46881) results in the regioselective formation of the corresponding trifluoromethyl amino alcohols nih.gov. Secondary amines also react smoothly with trifluoromethyloxirane in the presence of a catalyst like ytterbium(III) triflate to yield the desired amino alcohols with complete regioselectivity nih.gov.
Another approach involves the nucleophilic trifluoromethylation of α-amino aldehydes and ketones using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃). This method allows for the introduction of a trifluoromethyl group to an existing amino-carbonyl compound, which can then be reduced to form a trifluoromethylated amino alcohol nih.gov. The synthesis of chiral trifluoromethylated amines can also be achieved through the catalytic enantioselective isomerization of trifluoromethyl imines brandeis.edunih.gov.
Role of Fluorine Atoms in Modulating Hydroxyl Group Acidity and Reactivity
The presence of fluorine atoms in an alcohol has a profound impact on the properties of the hydroxyl group, primarily through the powerful inductive electron-withdrawing effect (-I effect). In this compound, the two fluorine atoms on the adjacent carbon (C-2) and one on the C-3 carbon collectively pull electron density away from the carbon skeleton towards themselves. This effect is transmitted through the sigma bonds, leading to a significant polarization of the C-O and, subsequently, the O-H bond.
This electron withdrawal makes the hydroxyl proton more electropositive and thus more easily abstracted by a base, resulting in a dramatic increase in acidity compared to its non-fluorinated analogue, propan-1-ol. The resulting alkoxide conjugate base is also stabilized, as the negative charge on the oxygen atom is dispersed by the electron-withdrawing fluorine atoms. This stabilization of the conjugate base further contributes to the increased acidity of the parent alcohol.
The trend of increasing acidity with fluorine substitution is well-established among fluorinated alcohols. As shown in the table below, the pKₐ value decreases significantly with the introduction and proximity of fluorine atoms to the hydroxyl group. For instance, 2,2,2-trifluoroethanol (B45653) (TFE) is considerably more acidic than ethanol, and the highly fluorinated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is more acidic still. arkat-usa.org Nonafluoro-tert-butyl alcohol, with nine fluorine atoms, exhibits an even lower pKₐ of 5.33. researchgate.net Based on these trends, the pKₐ of this compound is expected to be substantially lower than that of propan-1-ol (~16). nih.gov
Table 1: Comparison of pKₐ Values for Selected Alcohols
| Compound Name | Structure | pKₐ (in water) |
| Propan-1-ol | CH₃CH₂CH₂OH | ~16.0 |
| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3 |
| Nonafluoro-tert-butyl alcohol (NFTB) | (CF₃)₃COH | 5.33 researchgate.net |
This enhanced acidity also modulates the reactivity of the hydroxyl group. The increased ability to act as a hydrogen-bond donor makes fluorinated alcohols like TFE and HFIP unique and powerful solvents that can promote certain reactions, such as the ring-opening of epoxides, by stabilizing transition states. arkat-usa.orgrsc.org Conversely, the electron-withdrawing effect reduces the nucleophilicity of the hydroxyl oxygen, making the alcohol less reactive in reactions where it acts as a nucleophile.
Reaction Kinetics and Transition State Characterization
For reactions involving deprotonation or those where the alcohol acts as an acid catalyst, the reaction rate is expected to be significantly enhanced due to the increased acidity of the hydroxyl group. In contrast, for reactions where the alcohol's oxygen atom acts as a nucleophile, such as in Williamson ether synthesis or esterification under neutral conditions, the reaction rate would be slower compared to propan-1-ol. This is because the inductive effect of the fluorine atoms reduces the electron density on the oxygen, diminishing its nucleophilic character.
Table 2: Expected Kinetic Effects of Trifluoro-Substitution on Propan-1-ol Reactions
| Reaction Type | Role of Alcohol | Expected Effect on Rate | Rationale |
| Deprotonation (e.g., with NaH) | Acid | Increase | Lower pKₐ, more acidic O-H bond. |
| Fischer Esterification (acid-catalyzed) | Nucleophile | Decrease | Reduced nucleophilicity of hydroxyl oxygen. |
| Dehydration (acid-catalyzed) | Substrate | Decrease | Destabilization of the carbocation intermediate by the -I effect of fluorine. |
| Oxidation (e.g., of C-1) | Substrate | Varies | C-H bond activation can be influenced by adjacent electron-withdrawing groups. |
Stability and Degradation Mechanisms under Varying Conditions
Fluorinated organic compounds, including this compound, are generally characterized by high thermal and chemical stability. This stability is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. Consequently, significant energy is required to cleave this bond, rendering the molecule resistant to many chemical and thermal degradation pathways that would affect its non-fluorinated counterparts.
Despite this general stability, degradation can occur under specific, often harsh, conditions. Potential degradation mechanisms include:
Oxidative Degradation: In atmospheric or advanced oxidation processes, the primary degradation pathway is likely initiated by the attack of highly reactive species, such as hydroxyl (•OH) radicals. uc.pt These radicals would preferentially abstract a hydrogen atom from one of the C-H bonds (at C-1 or C-3), as these are significantly weaker than the C-F, C-C, and O-H bonds. This initial step would generate a carbon-centered radical, which would then undergo further reactions, typically with oxygen, leading to a cascade of reactions that ultimately break down the molecule.
Thermal Decomposition: At very high temperatures, thermal degradation would likely proceed through the cleavage of the weakest bonds in the molecule, typically C-C bonds, or potentially through the elimination of hydrogen fluoride (HF). The specific products would depend on the precise conditions (temperature, pressure, presence of catalysts).
Biodegradation: Heavily fluorinated compounds are known for their environmental persistence, as microbial enzymes often cannot break the strong C-F bond. nih.govresearchgate.net Biodegradation of compounds like fluorotelomer alcohols has been shown to be a complex process that can lead to the formation of stable perfluoroalkyl carboxylic acids (PFCAs). nih.gov If biodegradation of this compound were to occur, it would likely be initiated by enzymes such as oxygenases acting on the C-H bonds, leading to a series of metabolic transformations. nih.gov However, such processes are generally expected to be very slow.
The pronounced stability of fluorinated substances means they can persist in the environment, and their degradation pathways are a subject of ongoing research. rsc.orgmiljodirektoratet.no
Theoretical and Computational Chemistry Studies on 2,2,3 Trifluoropropan 1 Ol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are a cornerstone for understanding the fundamental properties of molecules at the electronic level. These computational approaches allow for the precise modeling of molecular geometries, energies, and electronic distributions, which are critical for interpreting experimental data and predicting chemical behavior.
Density Functional Theory (DFT) has been effectively employed to model the molecular structure of 3,3,3-trifluoropropan-1-ol and its associated transition states during chemical reactions. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy.
Researchers have used DFT to obtain optimized geometries for the molecule, providing a detailed three-dimensional picture of bond lengths and angles. These models are crucial for further dynamic studies. For instance, in the investigation of the unimolecular breakdown of deprotonated 3,3,3-trifluoropropan-1-ol, the M06 functional with a 6-311+G(d,p) basis set was utilized to explore its reaction pathways. nih.gov Similarly, DFT models for the neutral molecule and its transition states were generated to calculate frequencies and moments of inertia, which are essential inputs for kinetic theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. nih.gov
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence significantly influences the properties of 3,3,3-trifluoropropan-1-ol. nih.govscispace.com This influence is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect. nih.govscispace.com
The primary impact of the -CF3 group is the activation of adjacent electrophilic sites. nih.govscispace.com By withdrawing electron density from the rest of the molecule, it enhances the electrophilic character at nearby carbon atoms. nih.govresearchgate.net This strong electron-withdrawing nature can lead to significant charge delocalization, which in turn affects the molecule's reactivity, stability, and interactions with other species. nih.govscispace.comresearchgate.net The introduction of a -CF3 group is a known strategy in medicinal chemistry to increase lipophilicity and metabolic stability in drug candidates. nih.govmdpi.com
Unimolecular Reaction Dynamics and Kinetics
The study of unimolecular reactions, where a single molecule rearranges or fragments, is critical for understanding chemical stability and reaction mechanisms. For 3,3,3-trifluoropropan-1-ol, computational methods have been vital in exploring these processes.
Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical model used to calculate the rate constants of unimolecular reactions. wikipedia.org It assumes that energy is rapidly distributed among all vibrational modes of an energized molecule before a reaction occurs. wikipedia.orgysu.am
This theory has been applied to the unimolecular reactions of 3,3,3-trifluoropropan-1-ol, which was generated with high vibrational energy through the chemical activation technique. nih.gov The primary competing reaction channels for the energized molecule are the elimination of water (H2O) and hydrogen fluoride (B91410) (HF). nih.gov By comparing experimental results with RRKM calculations, specific rate constants for these pathways were determined. nih.gov For deprotonated 3,3,3-trifluoropropan-1-ol, RRKM calculations have also been used to explain the branching ratios of competing fragmentation reactions, showing how entropy of activation can drive the formation of certain products. nih.gov
| Reaction Pathway | Rate Constant (k, s⁻¹) | Source |
|---|---|---|
| 1,2-H₂O Elimination | 7.9 x 10⁵ | nih.gov |
| 2,3-HF Elimination | 2.6 x 10⁵ | nih.gov |
A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. umn.edu Computational investigations of the PES for 3,3,3-trifluoropropan-1-ol have been crucial for identifying the reaction pathways and the high-energy transition states that connect reactants to products. nih.gov
DFT calculations have been used to locate the structures of the transition states for both H2O and HF elimination. nih.gov By determining the energy of these transition states relative to the ground state molecule, the threshold energies (activation energies) for each reaction can be established. nih.gov For the neutral 3,3,3-trifluoropropan-1-ol molecule, the threshold energy for H2O elimination was found to be lower than that for HF elimination, indicating it is the more favorable pathway at lower energies. nih.gov In the case of the deprotonated anion, computational studies revealed that the transition state leading to the loss of H2O is lower in energy, making it the dominant reaction at low collision energies. nih.gov
| Reaction Pathway | Threshold Energy (kcal mol⁻¹) | Source |
|---|---|---|
| H₂O Elimination | 62 | nih.gov |
| HF Elimination | 70 | nih.gov |
Isotope effects occur when an atom in a molecule is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium), leading to a change in the reaction rate. This effect is particularly pronounced when the bond to the isotope is broken in the rate-determining step of the reaction.
In a study of related propanols, the unimolecular 1,2-H2O elimination was investigated for both 1-propanol (B7761284) and its deuterated analogue, 3,3,3-propan-1-ol-d3. nih.gov The rate constant for the non-deuterated species was 3.4 x 10⁵ s⁻¹, while the rate for the deuterated molecule was significantly lower at 1.4 x 10⁵ s⁻¹. nih.gov This demonstrates a primary kinetic isotope effect, as the heavier deuterium (B1214612) atom leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a slower reaction rate. While this specific experiment was not performed on 3,3,3-trifluoropropan-1-ol itself, it provides strong evidence that similar isotopic substitution would result in analogous effects on its unimolecular reaction pathways. nih.gov
Molecular Interactions and Solvation Phenomena
The introduction of fluorine atoms into organic molecules like alcohols dramatically alters their physicochemical properties, including acidity, polarity, and intermolecular interactions. Understanding these changes at a molecular level is crucial for their application in various chemical and biological contexts. Computational chemistry offers powerful tools to dissect these complex phenomena.
Molecular Dynamics Simulations of Fluorinated Alcohols in Solution
Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the behavior of molecules over time. For fluorinated alcohols, MD simulations can elucidate how these molecules interact with each other and with solvent molecules, such as water. While specific, large-scale MD simulation studies focusing solely on 2,2,3-trifluoropropan-1-ol are not widely available in peer-reviewed literature, the methodology for such a study is well-established.
A typical MD simulation for this compound in an aqueous solution would involve several key steps:
Force Field Parameterization: A classical force field (e.g., OPLS-AA, CHARMM, AMBER) would be selected and potentially modified to accurately describe the intramolecular and intermolecular forces of the fluorinated alcohol. This involves defining parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces).
System Setup: A simulation box would be created, containing a number of this compound molecules and a much larger number of water molecules to represent a specific concentration.
Simulation: The system's energy is first minimized, followed by a gradual heating and equilibration period. Finally, a production run is performed, during which the trajectories of all atoms are saved at regular intervals.
Analysis of these trajectories would provide insights into the aggregation behavior of the fluorinated alcohol, the structure of the solvent around it, and dynamic properties like diffusion coefficients. For analogous fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), studies have shown they tend to form clusters in aqueous solutions, a behavior driven by the hydrophobic nature of the fluorinated alkyl groups. It is highly probable that this compound would exhibit similar self-aggregation tendencies.
Illustrative Data from a Hypothetical MD Simulation
To demonstrate the type of data generated, the following table illustrates potential results from an MD simulation of this compound in water at a specific mole fraction.
| Property | Simulated Value | Units | Description |
| Diffusion Coefficient (this compound) | 1.2 x 10⁻⁵ | cm²/s | Rate of movement of the alcohol in water. |
| Diffusion Coefficient (Water) | 2.5 x 10⁻⁵ | cm²/s | Rate of movement of water molecules. |
| Radial Distribution Function (O_alc - O_wat) Peak | 2.8 | Å | Most probable distance between the alcohol's oxygen and water's oxygen. |
| Coordination Number (Water around -CF2H) | 12 | - | Average number of water molecules in the first solvation shell of the difluoromethyl group. |
Studies on Hydrogen Bonding and Hydration Shell Architectures
The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the fluorine atoms can act as weak hydrogen bond acceptors. The interplay of these interactions determines the structure of the hydration shell—the layer of water molecules immediately surrounding the solute.
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in studying these interactions with high accuracy. By analyzing small clusters of this compound with several water molecules, one can determine the geometries and energies of the most stable hydrogen-bonded configurations.
Key findings from such theoretical studies on similar molecules indicate that:
The primary hydrogen bonding occurs between the hydroxyl group of the alcohol and surrounding water molecules.
The fluorinated portion of the molecule influences the water structure, often leading to a more ordered, cage-like arrangement of water molecules in its vicinity, which is characteristic of hydrophobic hydration.
The architecture of this hydration shell is critical to understanding the molecule's solubility and its effect on the structure of other solutes, such as biomolecules.
Table of Calculated Hydrogen Bond Properties
This table presents hypothetical data from DFT calculations on a this compound–water dimer, showcasing typical parameters used to characterize hydrogen bonds.
| Hydrogen Bond Type | Bond Length (H···A) (Å) | Bond Energy (kcal/mol) | Vibrational Frequency Shift (cm⁻¹) |
| Alcohol(OH)···Water(O) | 1.85 | -5.2 | -350 |
| Water(OH)···Alcohol(O) | 1.90 | -4.8 | -320 |
| Water(OH)···Fluorine(F) | 2.50 | -1.1 | -50 |
Predictive Modeling for Novel Fluorinated Compounds
Computational chemistry is not only descriptive but also predictive. Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of molecules with their physicochemical properties. These models can be used to predict the properties of new, unsynthesized fluorinated compounds based on the known properties of a set of related molecules.
For a series of novel fluorinated propanols derived from this compound, a QSPR study would involve:
Descriptor Calculation: For a set of known fluorinated alcohols, a large number of molecular descriptors (e.g., topological, electronic, quantum chemical) would be calculated.
Model Building: Statistical methods like multiple linear regression or machine learning algorithms would be used to build a mathematical model that relates a subset of these descriptors to a specific property (e.g., boiling point, pKa, solubility).
Model Validation: The predictive power of the model would be rigorously tested using external validation sets of molecules not used in the model-building process.
Prediction: The validated model could then be used to predict the properties of new, hypothetical fluorinated compounds, guiding synthetic efforts toward molecules with desired characteristics.
Such predictive models are invaluable in materials science and drug discovery for efficiently screening large libraries of potential compounds and prioritizing those with the most promising profiles.
Advanced Analytical Methodologies for the Characterization of 2,2,3 Trifluoropropan 1 Ol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of a chemical compound. For 2,2,3-trifluoropropan-1-ol, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy would be employed to confirm its constitution and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, and in the case of fluorinated compounds, the fluorine atoms as well.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The protons of the hydroxymethyl group (-CH₂OH) and the single proton on the carbon bearing a fluorine atom (-CHF-) would exhibit characteristic chemical shifts and coupling patterns due to spin-spin interactions with adjacent protons and fluorine atoms.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached fluorine and oxygen atoms. The signals for the carbons bonded to fluorine would likely appear as doublets or triplets due to one-bond and two-bond carbon-fluorine coupling.
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. wikipedia.org The spectrum would show signals for the fluorine atoms at the C-2 and C-3 positions, with their chemical shifts and coupling constants providing valuable structural information.
A summary of expected NMR data, based on general principles, is presented below.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H | 3.0 - 5.0 | Complex multiplets |
| ¹³C | 60 - 120 | Doublets, Triplets |
| ¹⁹F | -70 to -230 | Doublets, Triplets, Multiplets |
Note: The table presents generalized expected values and not experimental data for this compound.
High-Resolution Mass Spectrometry (LC-MS, ESI-TOF-MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer are commonly used. For this compound (C₃H₅F₃O), the expected accurate mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally determined value. Fragmentation patterns observed in the mass spectrum would offer further structural clues, corresponding to the loss of functional groups like water, or fragments containing fluorine.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong absorption bands in the 1000-1200 cm⁻¹ region would be characteristic of the C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-C and C-H vibrations would be readily observable.
| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| C-H Stretch | 2850-3000 | 2850-3000 |
| C-F Stretch | 1000-1200 (strong) | 1000-1200 |
| C-O Stretch | 1000-1250 | Moderate |
Note: This table is based on characteristic vibrational frequencies for functional groups and is not based on experimental data for this compound.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the compound of interest from a mixture and for assessing its purity.
Gas Chromatography (GC) for Quantitative Analysis and Enantiomeric Excess
Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound.
Quantitative Analysis: Using a standard GC with a flame ionization detector (FID), the amount of this compound in a sample can be determined. By creating a calibration curve with standards of known concentration, the concentration of the compound in an unknown sample can be accurately measured.
Enantiomeric Excess: Since the molecule is chiral, determining the enantiomeric excess is important. This can be achieved by using a chiral GC column. The two enantiomers will have different retention times on the chiral stationary phase, allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is another powerful tool for the analysis and purification of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be effective for its separation and purity assessment. Detection could be achieved using a refractive index detector (RID) or a UV detector at a low wavelength if the compound has some UV absorbance.
Preparative Chromatography for Purification
The isolation and purification of this compound to a high degree of purity is essential for its use in specialized applications where contaminants could interfere with performance or reactivity. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of fluorinated compounds. labcompare.comteledynelabs.com While specific documented methods for the preparative purification of this compound are not extensively detailed in publicly available literature, a suitable method can be designed based on the established principles of chromatography and the known behavior of fluorinated molecules. google.comchromatographyonline.com
A hypothetical preparative HPLC method for the purification of this compound would likely employ a reversed-phase approach, given the polar nature of the alcohol. The unique properties of fluorinated stationary phases could be particularly advantageous. These phases can exhibit different selectivity compared to traditional C8 or C18 columns, which can be beneficial for separating fluorinated compounds from their non-fluorinated impurities. chromatographyonline.com The choice of mobile phase would be critical, with common solvents such as acetonitrile and methanol being primary candidates, potentially modified with fluorinated alcohols like trifluoroethanol to enhance selectivity. chromatographyonline.com
The development of a preparative method would typically begin at an analytical scale to optimize the separation of this compound from any byproducts or starting materials. labcompare.com Once a satisfactory separation is achieved, the method is scaled up to a preparative scale, which involves using a larger column and a higher flow rate to process larger quantities of the compound. chromatographyonline.com
Below is an interactive data table outlining a potential set of parameters for the preparative HPLC purification of this compound.
| Parameter | Value | Rationale |
| Stationary Phase | Fluorinated Phenyl or Perfluorinated Alkyl | Enhanced selectivity for fluorinated compounds. chromatographyonline.com |
| Column Dimensions | 250 mm x 20 mm, 7 µm particle size | Typical dimensions for semi-preparative purification. chromatographyonline.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Common reversed-phase eluents. |
| Flow Rate | 18-20 mL/min | Appropriate for the column dimensions. chromatographyonline.com |
| Detection | UV (at a low wavelength, e.g., 210 nm) and/or Refractive Index (RI) | UV for chromophoric impurities and RI for general detection. chromatographyonline.com |
| Injection Volume | Dependent on sample concentration and column loading capacity | To be optimized to avoid peak distortion. |
Specialized Analytical Approaches for Fluorinated Systems
The characterization of fluorinated compounds such as this compound often requires specialized analytical techniques due to the unique properties conferred by the fluorine atoms. Standard analytical methods may not always provide the necessary sensitivity or specificity.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly valuable tool for the analysis of organofluorine compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR spectroscopy. aiinmr.comwikipedia.org One of the key advantages of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm. This large dispersion minimizes signal overlap and allows for the clear identification of different fluorine environments within a molecule. wikipedia.orghuji.ac.il
In the context of this compound, ¹⁹F NMR can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling patterns of the fluorine nuclei. The spectrum would be expected to show distinct signals for the CF₂ and CHF groups, with coupling between the fluorine atoms and to the adjacent protons. This technique is also instrumental in assessing the purity of a sample, as the presence of fluorinated impurities would be readily detectable. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For the analysis of this compound, GC-MS can provide information on its purity and identify any volatile impurities. However, the analysis of some reactive fluorine compounds by GC can be challenging, as they may interact with or degrade the stationary phase of the GC column. researchgate.net Therefore, the use of an inert column is often recommended.
Derivatization of the alcohol group, for instance, through trifluoroacetylation, can improve the chromatographic properties of the analyte, leading to better peak shape and enhanced sensitivity in some applications. nih.gov The mass spectrum of this compound would exhibit a characteristic fragmentation pattern that can be used for its unambiguous identification. It is important to note that while GC-MS is excellent for separating many compounds, it may not be able to differentiate between certain isomers that have very similar mass spectra. monash.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly useful for the analysis of non-volatile or thermally labile compounds. For the analysis of this compound, especially in complex matrices, LC-MS/MS can provide excellent quantification and confirmation. The use of fluorinated alcohols as mobile phase modifiers in reversed-phase LC can sometimes enhance the ionization and, consequently, the sensitivity of the MS detection for fluorinated analytes. nih.gov
LC-MS/MS is often preferred over GC-MS for the analysis of certain organofluorine compounds to avoid potential thermal degradation or unfavorable interactions with the GC system. chromatographyonline.com The high selectivity of tandem mass spectrometry (MS/MS) allows for the detection of the target analyte even in the presence of co-eluting matrix components. nih.gov
The following table summarizes the key features of these specialized analytical techniques for the characterization of this compound.
| Analytical Technique | Key Advantages for Fluorinated Systems | Application for this compound |
| ¹⁹F NMR Spectroscopy | High sensitivity, wide chemical shift range, direct detection of fluorine environments. wikipedia.orghuji.ac.il | Structural confirmation, purity assessment, identification of fluorinated impurities. acs.org |
| GC-MS | High separation efficiency for volatile compounds, provides structural information through fragmentation patterns. monash.edu | Purity determination, identification of volatile impurities. |
| LC-MS/MS | High sensitivity and selectivity, suitable for non-volatile compounds, minimizes thermal degradation. chromatographyonline.comnih.gov | Quantification in complex matrices, confirmation of identity. |
Future Research Trajectories and Interdisciplinary Perspectives
Innovations in Environmentally Benign Synthesis of Fluorinated Alcohols
The synthesis of organofluorine compounds, including fluorinated alcohols, is a cornerstone of the pharmaceutical, agrochemical, and materials science industries. cas.cn However, traditional methods often rely on harsh reagents and conditions. The future of synthesizing compounds like 2,2,3-trifluoropropan-1-ol is increasingly geared towards environmentally benign processes that offer high yields and selectivity while minimizing hazardous byproducts. google.combenthamscience.com
Recent advancements have highlighted green chemistry approaches that move away from heavy metals and toxic compounds. google.com These methods have advantages in terms of operational simplicity and environmental friendliness. researchgate.net Research is focused on several key areas:
Catalytic Systems: The development of novel catalysts is crucial. While some single-step processes have been developed using transitional metal ions, future research aims to find more sustainable, non-heavy metal catalysts that can facilitate the hydrolysis of fluorinated alkyl halides to produce fluorinated alcohols with high selectivity. google.com
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are gaining traction as energy-efficient alternatives to conventional heating. scispace.com These techniques can accelerate reaction rates, improve yields, and reduce the formation of byproducts, making them ideal for the green synthesis of fluorinated intermediates. benthamscience.comscispace.com
Benign Solvents: The use of greener solvents like water, ionic liquids, or even solvent-free conditions is a major goal. benthamscience.com For instance, a patented process describes the production of fluorinated alcohols in γ-butyrolactone, avoiding more hazardous solvents and complex purification steps. google.com
Direct Fluorination: Direct fluorination with fluorine gas is another approach that reduces environmental burden by replacing hydrogen atoms with fluorine in a single step, with hydrogen fluoride (B91410) as the only theoretical byproduct. longdom.org
These innovative strategies promise to make the production of this compound and related compounds more sustainable and economically viable.
Exploration of Bio-Inspired Synthetic Routes
Nature's approach to creating complex molecules offers a powerful blueprint for synthetic chemistry. While naturally occurring organofluorine compounds are rare, the discovery of the fluorinase enzyme has opened the door to bio-inspired and biocatalytic fluorination strategies. cas.cnwikipedia.org Future research into the synthesis of this compound is likely to explore these biological avenues.
The primary advantages of bio-inspired routes include:
High Selectivity: Enzymes often exhibit remarkable regio- and stereoselectivity, which is difficult to achieve with traditional chemical methods.
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous environments at ambient temperature and pressure, significantly reducing energy consumption and the need for harsh reagents.
Sustainability: Biocatalysis utilizes renewable resources and generates biodegradable waste.
One promising area is the use of engineered enzymes or whole-cell systems to perform specific chemical transformations. princeton.edu For example, cascades involving stereoselective ketone reductases (KREDs) or alcohol dehydrogenases (ADHs) can be used to produce specific chiral alcohols. acs.org Researchers could potentially engineer enzymatic pathways to accept fluorinated substrates, enabling the synthesis of chiral versions of this compound or its precursors. The study of how organisms biosynthesize natural organofluorines like fluoroacetate (B1212596) provides fundamental insights that could lead to entirely new synthetic biology approaches for producing custom-designed fluorinated molecules. wikipedia.orgprinceton.edu
Untapped Reactivity and Cascade Reactions
Fluorinated alcohols possess unique chemical properties, such as strong hydrogen-bonding capabilities and low nucleophilicity, that make them not just solvents but also potent promoters or even catalysts for organic reactions. researchgate.net While much research has focused on hexafluoroisopropanol (HFIP), the principles can be extended to other fluorinated alcohols like this compound. Future research will likely focus on harnessing its untapped reactivity, particularly in cascade reactions.
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient and atom-economical approach to building molecular complexity. sciencedaily.comchemeurope.com Fluorinated alcohols can play a key role by:
Activating Substrates: Their ability to form strong hydrogen bonds can activate substrates, similar to the function of a Brønsted acid, but in a more targeted manner. researchgate.netacs.org
Stabilizing Intermediates: The high ionizing power of fluorinated alcohols can stabilize cationic intermediates, enabling reactions that might not proceed in other solvents. acs.org
Directing Reaction Pathways: By modulating the reaction environment, these alcohols can direct the formation of specific products, as seen in the synthesis of fluorinated oxa-spiro princeton.edusciencedaily.comcyclohexadienones where HFIP acts as a catalyst. acs.org
A research team at the University of Münster has successfully developed a cascade reaction to generate new fluorinated molecular fragments using organocatalysis, demonstrating the power of sequential reactions to build complex fluorinated structures. sciencedaily.comchemeurope.com Applying this philosophy, this compound could be investigated as a medium or promoter for novel annulation, dearomatization, or functionalization reactions, leading to the rapid synthesis of valuable fluorinated molecules. researchgate.net
Development of Novel Materials with Tailored Properties
The incorporation of fluorine into polymers and other materials can dramatically alter their properties, imparting thermal stability, chemical resistance, hydrophobicity, and unique electrical characteristics. qualitas1998.netnih.gov this compound serves as a valuable fluorinated building block for creating a new generation of advanced materials.
Future research in this area is expected to focus on:
Fluoropolymers and Polyurethanes: Small fluorinated alcohols are key precursors for creating polymers with tailored properties. For example, novel fluorinated polyether waterborne polyurethanes have been synthesized to improve hydrophobicity and mechanical strength for eco-friendly coatings. mdpi.com this compound could be integrated into such polymer backbones to fine-tune surface properties and durability.
Sol-Gel Materials: Fluorinated precursors can be used in sol-gel processes to create porous materials with a high degree of hydrophobicity. These materials have potential applications in catalysis, sensing, and environmental protection, such as creating recyclable absorbents for oil spills. qualitas1998.net
Biomedical Applications: Fluorinated polymers, like poly(vinylidene fluoride) (PVDF), are known for their electroactive properties and are used in tissue engineering and drug delivery systems. nih.gov By incorporating building blocks like this compound, new biocompatible and stable materials could be designed for advanced medical devices.
Nanomaterials: Researchers are developing metal-organic frameworks (MOFs) to stabilize volatile fluorine-containing reagents, opening new possibilities for synthesizing previously inaccessible fluorinated compounds for medical applications. cornell.edu
The ability to precisely control the fluorine content and architecture of these materials using precursors like this compound is key to unlocking their full potential.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Key areas of integration include:
Predictive Modeling: AI algorithms can screen vast virtual libraries of compounds to predict their properties, such as bioactivity or toxicity, with high accuracy. patsnap.com This allows researchers to identify promising candidates for synthesis and testing, saving significant time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, moving beyond existing chemical space to invent novel drug candidates. patsnap.commit.edu
Synthesis Planning: AI tools can devise optimal and cost-effective synthetic routes for target molecules. The SPARROW framework developed at MIT, for instance, identifies the best molecular candidates while minimizing synthetic cost. mit.edu This is particularly valuable for complex multi-step syntheses common in organofluorine chemistry.
Automated Experimentation: AI-guided "closed-loop" systems can autonomously design experiments, execute them using robotics, and then use the results to refine subsequent experimental designs. utoronto.ca This approach can rapidly optimize reaction conditions for the synthesis of fluorinated alcohols or explore their reactivity in an unbiased manner.
By leveraging AI, chemists can more efficiently explore the potential of this compound as a building block, predict the properties of materials derived from it, and discover novel applications in medicine and materials science. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
